ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate
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Description
Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.13140809 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate (CAS Number: 406709-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO4, with a molar mass of approximately 313.35 g/mol. The compound features a complex structure that includes a benzoate moiety and a substituted isoindole structure.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Wnt Pathway Inhibition : The compound has been studied for its effects on the Wnt signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway can lead to decreased tumor growth and enhanced differentiation of stem cells into cardiomyocytes .
- Cardiogenesis Induction : In vitro studies have shown that related compounds can significantly enhance cardiomyocyte differentiation from human embryonic stem cells (hESCs). For instance, certain derivatives demonstrated IC50 values as low as 26 nM for Wnt inhibition while maintaining low cytotoxicity .
Inhibition Potency
The following table summarizes the potency of various derivatives in inhibiting the Wnt pathway:
Compound | % Inhibition (1 μM) | IC50 (nM) |
---|---|---|
Compound 1 | 100% | 26 |
Compound 2 | 85% | 51 |
Compound 3 | 75% | 538 |
Compound 4 | 50% | 728 |
This data illustrates that ethyl 4-(5-methyl-1,3-dioxo...) exhibits significant biological activity related to Wnt inhibition and cardiogenesis.
Case Studies
Study on Cardiac Differentiation : A notable study investigated the effects of ethyl derivatives on cardiac differentiation in hESCs. The results indicated that these compounds could induce cardiogenesis effectively without significant toxicity to the cells. The maximum efficacious concentration was found to be around 2.5 μM for optimal differentiation outcomes .
Properties
IUPAC Name |
ethyl 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-23-18(22)12-5-7-13(8-6-12)19-16(20)14-9-4-11(2)10-15(14)17(19)21/h4-8,14-15H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNHNCJJDZFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369683 |
Source
|
Record name | F1189-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-31-9 |
Source
|
Record name | F1189-0016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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